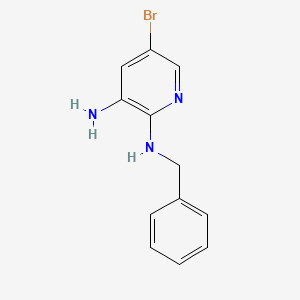

2-N-benzyl-5-bromopyridine-2,3-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-N-benzyl-5-bromopyridine-2,3-diamine is an organic compound with the molecular formula C12H12BrN3. It is a derivative of pyridine, featuring a bromine atom at the 5-position and a benzyl group attached to the nitrogen atom at the 2-position.

Applications De Recherche Scientifique

2-N-benzyl-5-bromopyridine-2,3-diamine has several scientific research applications:

Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Materials Science: Employed in the development of novel materials with specific electronic or optical properties.

Biological Studies: Utilized in the study of enzyme inhibitors and receptor modulators.

Industrial Applications: Acts as a building block for the synthesis of agrochemicals and dyes.

Safety and Hazards

The safety data sheet for a similar compound, 2,3-Diamino-5-bromopyridine, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . In case of eye contact, rinse cautiously with water for several minutes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-benzyl-5-bromopyridine-2,3-diamine typically involves the following steps:

Starting Material: The synthesis begins with 2-amino-3-nitro-5-bromopyridine.

Reduction: The nitro group is reduced to an amino group using stannous chloride (SnCl2) in the presence of hydrochloric acid (HCl) and ethanol (EtOH) as solvents

Benzylation: The resulting 2,3-diamino-5-bromopyridine is then subjected to benzylation using benzyl chloride (C7H7Cl) in the presence of a base such as sodium hydroxide (NaOH) to yield this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Reactors: Utilizing bulk reactors for the reduction and benzylation steps to handle larger quantities of reactants.

Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Analyse Des Réactions Chimiques

Types of Reactions

2-N-benzyl-5-bromopyridine-2,3-diamine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The amino groups can participate in oxidation and reduction reactions, forming different derivatives.

Coupling Reactions: The compound can undergo coupling reactions with aryl halides or boronic acids in the presence of palladium catalysts.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like potassium carbonate (K2CO3).

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases like sodium carbonate (Na2CO3), and solvents such as toluene or ethanol

Major Products

Substitution: Formation of various substituted pyridine derivatives.

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of secondary or tertiary amines.

Mécanisme D'action

The mechanism of action of 2-N-benzyl-5-bromopyridine-2,3-diamine involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.

Receptor Modulation: It can modulate receptor activity by binding to receptor sites, influencing signal transduction pathways.

Pathways Involved: The compound may affect pathways related to neurotransmission, inflammation, and cell proliferation.

Comparaison Avec Des Composés Similaires

Similar Compounds

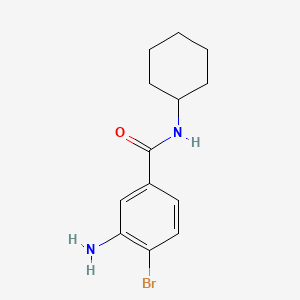

2,3-diamino-5-bromopyridine: Lacks the benzyl group, making it less lipophilic and potentially less bioavailable.

2-amino-5-bromopyridine: Contains only one amino group, leading to different reactivity and applications.

2-N-benzyl-3,5-dibromopyridine: Contains an additional bromine atom, which may alter its chemical properties and reactivity.

Uniqueness

2-N-benzyl-5-bromopyridine-2,3-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and benzyl groups enhances its versatility in synthetic applications and its potential as a pharmacophore .

Propriétés

IUPAC Name |

2-N-benzyl-5-bromopyridine-2,3-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN3/c13-10-6-11(14)12(16-8-10)15-7-9-4-2-1-3-5-9/h1-6,8H,7,14H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRPNJRHVYRAKKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C=C(C=N2)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-4-fluorobenzo[d][1,3]dioxole](/img/structure/B581386.png)